2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide
Description
This compound is an acetamide derivative featuring a pyrrole ring substituted with a 2-cyano-3-methoxyphenyl group and an N-ethyl-N-methyl carboxamide moiety. Its molecular formula is C₁₉H₂₀N₄O₃, with a molecular weight of 364.39 g/mol. The structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The 2-cyano group enhances electron-withdrawing properties, while the 3-methoxy substituent may influence solubility and binding interactions.
Properties
IUPAC Name |
2-[1-(2-cyano-3-methoxyphenyl)pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-4-19(2)17(22)16(21)14-8-6-10-20(14)13-7-5-9-15(23-3)12(13)11-18/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPFTIMWCGMLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide is a pyrrole derivative characterized by its complex structure, which includes a pyrrole ring, a cyano group, and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 325.36 g/mol. This compound belongs to a class of compounds known for diverse biological activities, making it a subject of interest in pharmaceutical research.
Antimicrobial Properties
Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activities . Preliminary studies have shown that compounds similar to This compound can inhibit various bacterial strains and fungi. For instance, some derivatives have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In vitro evaluations have indicated that similar pyrrole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the range of 11.20 to 59.61 µg/ml against A549 lung cancer cells, indicating moderate to high cytotoxicity . This suggests that This compound may also possess anticancer properties worth further investigation.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary interaction studies suggest that it may bind to enzymes or receptors critical for cellular functions. For instance, some pyrrole derivatives have been shown to inhibit bacterial topoisomerases, essential for bacterial DNA replication, thereby exerting their antimicrobial effects .
Comparative Analysis of Similar Compounds
A comparative analysis of structurally related compounds reveals varying biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[1-(2-cyano-3-methylphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | Similar pyrrole and cyano groups | Antifungal activity |
| 2-[1-(3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide | Methoxy substitution on phenyl | Antibacterial properties |
| 2-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | Chlorine substitution | Potential anticancer activity |
| 2-[1-(5-bromo-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | Bromine substitution | Antimicrobial effects |
Study on Antioxidant Activity
In a recent study, several pyrrole derivatives were evaluated for their antioxidant properties alongside their cytotoxic potential. The findings indicated that while the antioxidant activity was moderate compared to standard antioxidants like butylated hydroxy anisole (BHA), the anticancer activity was significant, highlighting the dual potential of these compounds in therapeutic applications .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of This compound with various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in cancer progression and microbial resistance, warranting further exploration into its pharmacological profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural and physicochemical properties of the target compound and analogs:
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Melting Point | Not reported | Not reported | 129–131°C |
| LogP (Predicted) | ~2.5 | ~3.1 | ~3.8 |
| Hydrogen Bond Acceptors | 7 | 5 | 4 |
LogP values estimated using fragment-based methods; higher values correlate with increased lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
